4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate
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Overview
Description
4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate is a complex organic compound It is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the initial aromatic amine through nitration and subsequent reduction.
Step 2: Alkylation of the aromatic amine to introduce the methyl groups.
Step 3: Condensation reactions to form the iminium and ammonium functionalities.
Step 4: Final phosphorylation to introduce the phosphate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. Catalysts and solvents would be selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and aromatic rings.
Reduction: Reduction reactions may target the iminium and ammonium functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound might be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium chloride
- **4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium sulfate
Uniqueness
The phosphate group in 4-((4-Ammonio-3-methylphenyl)(4-iminio-3-methylcyclohexa-2,5-dien-1-ylidene)methyl)-2-methylanilinium phosphate may confer unique properties, such as increased solubility in water and potential for specific biochemical interactions.
Properties
CAS No. |
85188-04-1 |
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Molecular Formula |
C22H26N3O4P |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[bis(1,2-dimethylpyridin-1-ium-4-yl)methylidene]-3-methyl-4-methylidenepyridin-1-ium;phosphate |
InChI |
InChI=1S/C22H26N3.H3O4P/c1-16-7-12-25(15-17(16)2)22(20-8-10-23(5)18(3)13-20)21-9-11-24(6)19(4)14-21;1-5(2,3)4/h7-15H,1H2,2-6H3;(H3,1,2,3,4)/q+3;/p-3 |
InChI Key |
BKEYGGUAIMXXOE-UHFFFAOYSA-K |
Canonical SMILES |
CC1=[N+](C=CC(=C1)C(=[N+]2C=CC(=C)C(=C2)C)C3=CC(=[N+](C=C3)C)C)C.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
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